molecular formula C22H20O6 B3912764 ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B3912764
M. Wt: 380.4 g/mol
InChI Key: FHRUUMRPYRIRMC-UHFFFAOYSA-N
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Description

Ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with a benzoyl group, a methyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Benzoylation: The chromen-2-one core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-2-one core with ethyl 2-bromopropanoate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carbonyl groups in the chromen-2-one core can yield alcohol derivatives.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides and bases like pyridine are typically used for acyl substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various acyl-substituted chromen-2-one derivatives.

Scientific Research Applications

Ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with various biological macromolecules, modulating their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by interacting with specific proteins.

Comparison with Similar Compounds

Ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that is structurally related to coumarin.

    Scopoletin: A naturally occurring coumarin with anti-inflammatory and antioxidant properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-(8-benzoyl-4-methyl-2-oxochromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-26-22(25)14(3)27-17-11-10-16-13(2)12-18(23)28-21(16)19(17)20(24)15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRUUMRPYRIRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
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ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Reactant of Route 5
ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Reactant of Route 6
ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

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